
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol is a chemical compound with the molecular formula C13H12Cl3NO2 It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and a trichloromethyl group at the 1st position of the propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol typically involves the reaction of 6-methoxyquinoline with trichloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol
- 1,1,1-Trichloro-3-(quinolin-4-yl)propan-2-ol
- 1,1,1-Trichloro-3-(6-chloroquinolin-4-yl)propan-2-ol
Uniqueness
1,1,1-Trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol is unique due to the presence of the methoxy group at the 6th position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propriétés
Numéro CAS |
5443-15-2 |
|---|---|
Formule moléculaire |
C13H12Cl3NO2 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
1,1,1-trichloro-3-(6-methoxyquinolin-4-yl)propan-2-ol |
InChI |
InChI=1S/C13H12Cl3NO2/c1-19-9-2-3-11-10(7-9)8(4-5-17-11)6-12(18)13(14,15)16/h2-5,7,12,18H,6H2,1H3 |
Clé InChI |
ZCRUVFSJUVJMSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)CC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


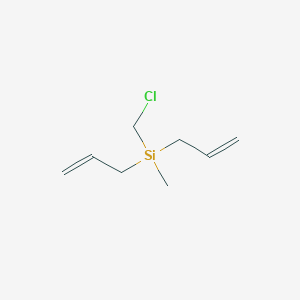
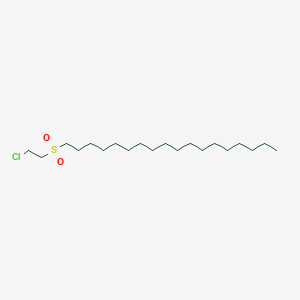
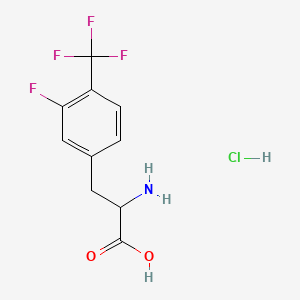
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
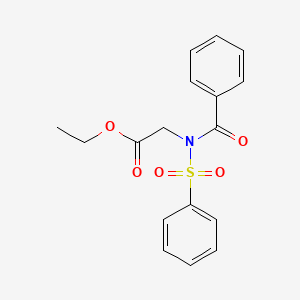
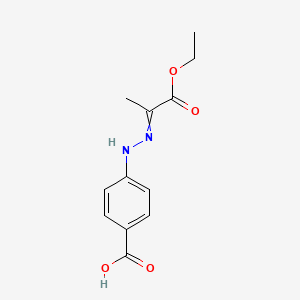
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
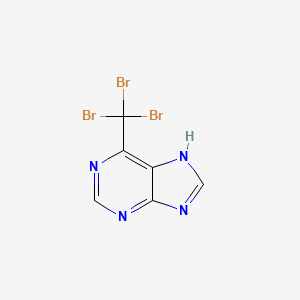
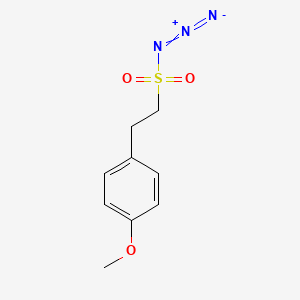
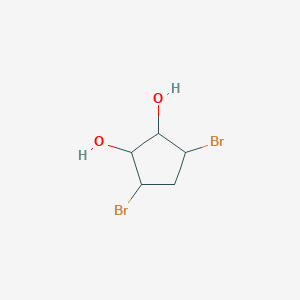
![[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14009529.png)
![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)

![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)
